1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one
Description
1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one (CAS: 1804213-64-6) is a brominated aromatic ketone with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . The compound features a 2-amino-6-methoxyphenyl group attached to a brominated propanone backbone. The compound is typically supplied with a purity of ≥98%, though detailed safety and hazard data remain unspecified in available sources .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-6-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)10(13)9-7(12)4-3-5-8(9)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
CTJTVCNSMBHHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1OC)N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of 1-(2-Amino-6-methoxyphenyl)ethanone, followed by further functionalization to introduce the propanone moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions
Scientific Research Applications
1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one can be contextualized by comparing it to analogous brominated ketones. Below is a detailed analysis:
Structural Analogues and Key Differences
Reactivity and Functional Group Analysis
- Electron-Donating Effects: The 2-amino-6-methoxyphenyl group in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to the electron-deficient benzodioxole ring in 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one .
- Steric and Stability Factors : The adamantane derivative’s bulky structure () likely reduces reaction rates in sterically hindered environments but improves thermal stability, contrasting with the azetidine derivatives’ flexibility .
Physicochemical Properties
- Solubility: The amino and methoxy groups in the target compound may improve water solubility relative to the hydrophobic adamantane and benzodioxole derivatives .
- Thermal Stability : Adamantane’s rigid framework () likely confers higher melting points than the target compound or azetidine analogues, which exist as oils .
Biological Activity
1-(2-Amino-6-methoxyphenyl)-2-bromopropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include an amino group, a methoxy group, and a bromine atom. These functional groups contribute to its potential biological activities, including interactions with various enzymes and receptors that may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN1O2, with a molecular weight of approximately 260.11 g/mol. The presence of the methoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability.
Biological Activities
The biological activities of this compound have been investigated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further pharmaceutical development. The interactions of the amino and methoxy groups with microbial targets may play a significant role in its efficacy against bacterial strains.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The compound's ability to modulate inflammatory pathways is under investigation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that are crucial for various therapeutic applications.
The mechanism by which this compound exerts its biological effects likely involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Modulation of Receptor Activity : The methoxy group may influence the compound's ability to interact with specific receptors, leading to downstream effects on cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
